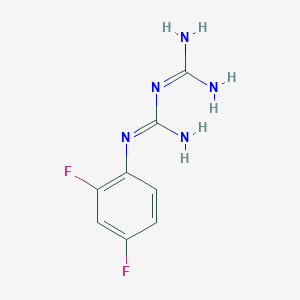

1-(2,4-Difluorophenyl)biguanide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N5 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(2,4-difluorophenyl)guanidine |

InChI |

InChI=1S/C8H9F2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |

InChI Key |

AKYXEMYENQTFQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2,4 Difluorophenyl Biguanide

General Synthetic Pathways for Biguanide (B1667054) Core Structure

The formation of the biguanide backbone is central to the synthesis of its various derivatives. Two primary historical and widely adopted routes are the Pinner-type synthesis and the reaction of dicyandiamide (B1669379) with amines.

The Pinner reaction, traditionally known for the synthesis of imidates and amidines from nitriles, provides a foundational method for creating the biguanide structure. A classic example is the synthesis of the parent compound, biguanide, which can be obtained from the reaction of dicyandiamide with ammonia (B1221849) in a process analogous to the Pinner reaction. wikipedia.org This type of synthesis involves the activation of a nitrile group, making it susceptible to nucleophilic attack by an amine.

A more versatile and widely employed method for generating unsymmetrically substituted biguanides involves the condensation of dicyandiamide (also known as cyanoguanidine) with an appropriate amine, such as a substituted aniline (B41778). scholaris.cabeilstein-journals.org This reaction is typically conducted under acidic conditions, often using hydrochloric acid, to protonate and activate the nitrile group of dicyandiamide, thereby facilitating the nucleophilic attack by the aniline. scholaris.caksu.edu.tr The general scheme involves heating the amine hydrochloride salt with dicyandiamide in a suitable solvent, such as an alcohol. beilstein-journals.orgnih.gov This approach allows for the introduction of a wide variety of substituents on the phenyl ring, leading to a diverse library of biguanide derivatives. ksu.edu.tr

Three main variations of this method have been described:

Reaction in the presence of copper salts. beilstein-journals.orgnih.gov

Direct fusion of the amine hydrochloride with cyanoguanidine at high temperatures. beilstein-journals.orgbeilstein-journals.org

Heating the reactants in a solvent, which is the most common approach. beilstein-journals.orgnih.gov

Specific Synthetic Routes for 1-(2,4-Difluorophenyl)biguanide

The synthesis of this compound hydrochloride (CAS Number: 66088-52-6) follows the general principle of reacting dicyandiamide with the corresponding substituted aniline. finetechnology-ind.comsigmaaldrich.com In this specific case, 2,4-difluoroaniline (B146603) is the key starting material.

A highly effective and modern approach for this synthesis involves microwave assistance, which significantly accelerates the reaction. nih.gov A typical procedure for a structurally similar compound, 1-(2,4-dichlorophenyl)biguanide, involves treating a solution of dicyandiamide and 2,4-dichloroaniline (B164938) in a solvent like acetonitrile (B52724) with an activating agent such as trimethylsilyl (B98337) chloride (TMSCl). beilstein-journals.org The mixture is then subjected to microwave irradiation. This method is known for its clean reaction profile and high yields. The synthesis of this compound is achieved by substituting 2,4-difluoroaniline in this reaction scheme.

The reaction proceeds as follows:

Reactants : 2,4-Difluoroaniline and Dicyandiamide

Activating Agent : Trimethylsilyl chloride (TMSCl)

Solvent : Acetonitrile

Conditions : Microwave irradiation

After the reaction is complete, the product, this compound hydrochloride, precipitates and can be isolated by filtration. nih.gov

Optimization of Synthesis Conditions and Yields

Optimizing the synthesis of biguanide derivatives is crucial for improving efficiency and yield. Key strategies include the use of microwave irradiation and alternative activating agents.

Microwave-assisted synthesis has been shown to reduce reaction times from hours to mere minutes while providing good to excellent yields. scholaris.canih.gov For instance, the reaction between cyanoguanidine and various substituted aniline hydrochlorides was completed within 15 minutes with yields ranging from 86–89% under microwave irradiation. nih.gov

The use of trimethylsilyl chloride (TMSCl) as a Lewis acid catalyst in combination with microwave heating has proven particularly effective. nih.gov This combination allows for the successful preparation of various N¹-substituted arylbiguanides in high yields. beilstein-journals.orgnih.gov The procedure generally involves adding TMSCl to a mixture of the amine and dicyandiamide in an anhydrous solvent, followed by a short period of microwave irradiation. nih.gov

The table below summarizes optimized reaction conditions for the synthesis of several biguanide derivatives using microwave irradiation, illustrating the typical parameters employed.

| Compound | Amine Starting Material | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Compound 5 | 4-Hydroxy-phenylethylamine | 150 | 10 | 80 | nih.gov |

| Compound 9 | 4-Methyl-phenylethylamine | 130 | 10 | 83 | nih.gov |

| Compound 10 | 4-(tert-Butyl)-phenylethylamine | 130 | 10 | 88 | nih.gov |

| Compound 12 | 2-Chloro-phenylethylamine | 130 | 10 | 88 | nih.gov |

| Compound 14 | 4-Chloro-phenylethylamine | 130 | 10 | 84 | nih.gov |

Strategies for Derivatization and Analog Development

The biguanide scaffold is a versatile platform for chemical derivatization to develop novel analogues with tailored properties. nih.gov Derivatization is a common strategy to enhance analyte detection, improve quantification, and facilitate structural elucidation. jfda-online.com In the context of drug development, it is used to create new chemical entities with potentially improved activity or other desirable characteristics. nih.gov

Strategies for developing new biguanide analogues often involve modifying the substituents on the terminal nitrogen atoms of the biguanide chain. google.com This can include introducing different alkyl, aryl, or heterocyclic groups. Intermediate derivatization methods have been successfully employed to optimize the structure of biguanides and generate novel derivatives. nih.gov

The development of novel analogues of this compound focuses on modifying the part of the molecule not bearing the difluorophenyl group. Research has been conducted on synthesizing fluorine-containing biguanide compounds with various carbon rings attached to the terminal nitrogen. researchgate.net For example, a series of 3,4-difluorophenyl biguanide analogues containing different cycloalkyl groups (from cyclopropyl (B3062369) to cyclooctyl) have been synthesized and studied. researchgate.net In one study, the cyclooctyl-containing 3,4-difluorophenyl biguanide analogue demonstrated the most potent antitumor activity among the tested derivatives. researchgate.net

Another approach involves attaching different alkyl chains. For instance, 1-n-heptyl-5-(3,4-difluorophenyl) biguanide was synthesized as part of a series of N-heptyl-containing biguanide derivatives to investigate their biological activities. nih.gov These studies highlight that systematic structural modifications are a key strategy in the development of new difluorophenyl biguanide analogues.

Structure-Guided Synthetic Approaches for Enhanced Activities

The development of novel biguanide derivatives with improved therapeutic potential often relies on structure-guided synthetic approaches. This strategy involves the systematic modification of a lead compound, such as this compound, based on an understanding of its structure-activity relationships (SAR). The goal is to optimize the compound's interaction with its biological targets, thereby enhancing its desired activities, such as antitumor effects.

A common synthetic route for preparing N-arylbiguanides involves the reaction of the corresponding aniline with dicyandiamide. A general microwave-assisted procedure provides an efficient method for this transformation. In a typical reaction, 2,4-difluoroaniline would be reacted with dicyandiamide in the presence of trimethylsilyl chloride (TMSCl) in a solvent such as acetonitrile. The mixture is heated under microwave irradiation, which significantly accelerates the reaction time compared to conventional heating methods. Current time information in Bangalore, IN.

Detailed Research Findings

Studies on various biguanide derivatives have provided valuable insights into the structural features that govern their antitumor properties. The substitution pattern on the phenyl ring has been identified as a critical determinant of activity.

For instance, research on arylmethylbiguanides has shown that the introduction of certain substituents on the phenyl ring can lead to a significant enhancement of antitumor activity. nih.gov Specifically, ortho-substitution with electron-withdrawing groups like chlorine or electron-donating groups like a methyl group has been found to be particularly effective. nih.gov These substitutions are believed to influence the electronic properties and conformation of the molecule, leading to improved interactions with biological targets.

Furthermore, the length of the alkylene linker between the phenyl ring and the biguanide group has been shown to be another crucial factor. nih.gov Homologation studies, where the number of methylene (B1212753) units in the linker is systematically varied, have demonstrated that an optimal linker length can lead to highly potent derivatives. nih.gov For example, in a series of aryl-(CH2)n-biguanides, derivatives with a longer alkylene chain (n=5 or 6) exhibited enhanced activity. nih.gov

Chemical derivatization is a key strategy for enhancing the therapeutic properties of biguanides. consensus.appresearchgate.net By employing intermediate derivatization methods, novel biguanide derivatives with significantly increased antitumor activity have been synthesized. consensus.appresearchgate.net For example, the development of novel compounds from the active metformin (B114582) structure has been a focus of interest to achieve more potent anticancer effects. consensus.app

One notable example of a derivative of the core compound is 1-n-heptyl-5-(3,4-difluorophenyl) biguanide, which has been investigated for its ability to inhibit the growth of non-small cell lung cancer cells. consensus.app This highlights how modifications at the N5 position of the biguanide moiety can be explored to develop new therapeutic agents.

The following interactive data table summarizes the structure-activity relationships of biguanide derivatives based on available research findings.

| Compound/Modification | Observed Activity/Effect | Reference |

|---|---|---|

| Ortho-methylphenyl analog | Considerably more potent inhibitory effects on HIF-1 and UPR activation compared to phenformin (B89758). | nih.gov |

| Ortho-chlorophenyl analog | Showed potent inhibitory effects on HIF-1 and UPR activation and excellent selective cytotoxicity under glucose deprivation. | nih.gov |

| Aryl-(CH2)n-biguanides (n=5, 6) | Highly potent derivatives with an appropriate alkylene linker length. | nih.gov |

| o-chlorophenyl derivative (n=5) | Indicated the most potent inhibitory effects on HIF-1- and UPR-mediated transcriptional activation. | nih.gov |

| Guanidine (B92328) analog (bioisosteric replacement of biguanide) | Had activities comparable to phenformin. | nih.gov |

| Polar or bulky para-substituents | Impaired the desired biological effects. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 1 2,4 Difluorophenyl Biguanide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometry, stability, and reactivity of a molecule. For 1-(2,4-Difluorophenyl)biguanide, these studies would provide invaluable insight into its intrinsic properties.

Calculation of Chemical Reactivity DescriptorsFrom the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated.irjweb.comphyschemres.orgThese include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for understanding the molecule's reactivity. irjweb.com Without specific HOMO/LUMO energy values from a dedicated study, a data table for these parameters cannot be generated.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target. researchgate.net

For this compound, a molecular docking study would involve selecting a relevant protein target. The compound would then be placed into the binding site of the protein, and a scoring function would be used to estimate the binding energy (often in kcal/mol) and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net Without published docking studies for this specific compound, it is not possible to provide data on its binding modes or affinities with any particular biological target.

Ligand-Protein Interaction Profiling with Predicted Biological Targets

Ligand-protein interaction profiling is a computational approach used to predict the biological targets of a compound by docking it against a library of known protein structures. While direct and extensive profiling studies for this compound are not widely published, data from structurally similar compounds and derivatives containing the 2,4-difluorophenyl moiety allow for the prediction of likely biological targets.

Research on biguanide (B1667054) derivatives has identified several potential protein targets. A study on a related compound, 1-n-heptyl-5-(3,4-difluorophenyl)biguanide, demonstrated significant activity against non-small cell lung cancer (NSCLC) cells by targeting the Epidermal Growth Factor Receptor (EGFR). nih.gove-century.us This suggests that this compound may also interact with EGFR, a key regulator in cell proliferation and a common target in cancer therapy. nih.gov The study showed that the biguanide derivative inhibits the EGFR signaling pathway, thereby suppressing tumor growth. e-century.us

Furthermore, molecular modeling studies on other compounds incorporating the 2,4-difluorophenyl group have shown interactions with different enzymes. For instance, a docking analysis of a pyrimidin-2-one derivative featuring a 2,4-difluorophenyl group identified Dipeptidyl peptidase-4 (DPP4) as a potential target. researchgate.net DPP4 is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. researchgate.net This indicates that the difluorophenyl part of the molecule can fit well into the binding sites of certain enzymes.

These findings from analogous compounds allow for the construction of a predicted target profile for this compound, highlighting its potential in oncology and metabolic diseases.

| Predicted Biological Target | Therapeutic Area | Basis for Prediction | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Activity of a structurally similar biguanide derivative (1-n-heptyl-5-(3,4-difluorophenyl)biguanide) in non-small cell lung cancer models. | nih.gove-century.us |

| Dipeptidyl Peptidase-4 (DPP4) | Metabolic Diseases | Docking studies of a compound containing a 2,4-difluorophenyl moiety showed potent inhibition. | researchgate.net |

Prediction of Binding Modes and Affinities

Following target identification, molecular docking is employed to predict the specific orientation (binding mode) and strength (binding affinity) of the ligand-protein interaction. These predictions are crucial for understanding the mechanism of action and for guiding further drug development.

In the case of EGFR, while specific binding mode details for biguanide derivatives are less commonly published, the functional outcome of the interaction is clear. Studies on 1-n-heptyl-5-(3,4-difluorophenyl)biguanide showed that its binding leads to the downregulation of the EGFR protein itself and inhibits its crucial downstream signaling pathways, namely AKT/mTOR and c-Raf/ERK1/2. nih.gove-century.us This implies a strong, functionally relevant interaction that disrupts the receptor's activity. The prediction of binding affinity is a complex task, and while docking scores provide an estimate, more rigorous methods like free energy calculations are often needed for higher accuracy. nih.govarxiv.orgbiorxiv.org

| Predicted Target | Predicted Binding Mode Interactions | Predicted Affinity/Activity | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase-4 (DPP4) | Hydrogen bond interactions with active site residues Glu 205 and Ser 209 via the core scaffold. The 2,4-difluorophenyl group occupies a hydrophobic pocket. | IC50: 28.13 µM (for a related compound with the same phenyl group). | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | The interaction leads to the downregulation of EGFR expression and inhibition of its downstream signaling pathways (AKT/mTOR, c-Raf/ERK1/2). | Inhibits proliferation of NSCLC cells in a dose-dependent manner (for a related biguanide derivative). | nih.gove-century.us |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By simulating the ligand-protein complex in a virtual aqueous environment, MD can provide deep insights into the stability of the predicted binding mode, the flexibility of the ligand and protein, and the dynamic nature of their interactions. biorxiv.orgaps.org

Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding pocket. A stable, low RMSD for the ligand would indicate a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid during the interaction.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds (e.g., with Glu 205 and Ser 209 in DPP4) over time, confirming their importance for the interaction.

Conformational Analysis: To observe if the ligand or protein undergoes significant conformational changes upon binding, which can be crucial for biological function.

By providing a time-averaged view of the interaction, MD simulations offer a more realistic and accurate picture than static docking models, helping to confirm whether the predicted interactions are maintained in a dynamic system. nih.gov

| MD Simulation Objective | Parameter/Analysis | Potential Insight for this compound | Reference |

|---|---|---|---|

| Assess Binding Stability | Root Mean Square Deviation (RMSD) of the ligand and protein backbone. | Confirms if the predicted docking pose is stable over time within the target's active site. | researchgate.net |

| Analyze Flexibility | Root Mean Square Fluctuation (RMSF) of protein residues and ligand atoms. | Reveals the flexibility of the biguanide tail and the difluorophenyl ring, and identifies which parts of the protein active site move to accommodate the ligand. | aps.org |

| Validate Key Interactions | Hydrogen bond analysis throughout the simulation. | Determines the stability and occupancy of critical hydrogen bonds predicted by docking, confirming their role in anchoring the ligand. | biorxiv.org |

| Evaluate Conformational Changes | Analysis of ligand torsion angles and protein secondary structure. | Shows how the ligand adapts its shape within the binding site and whether the protein structure changes significantly upon binding. | nih.gov |

Molecular and Cellular Mechanisms of Action of 1 2,4 Difluorophenyl Biguanide and Its Derivatives

Modulation of Cellular Bioenergetics and Metabolism

A primary and widely accepted molecular target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. portlandpress.com Biguanides, including derivatives of 1-(2,4-Difluorophenyl)biguanide, are known to inhibit the activity of this complex. nih.govsciencedaily.com This inhibition is thought to occur in a non-competitive manner with respect to ubiquinone reduction. nih.gov The potency of this inhibition varies among different biguanide (B1667054) derivatives and is often correlated with their hydrophobicity. biorxiv.org For instance, more hydrophobic derivatives tend to be more potent inhibitors of Complex I. biorxiv.org

The inhibition of Complex I by biguanides is a critical event that initiates a cascade of downstream metabolic consequences. It is important to note that while biguanides inhibit isolated Complex I, their ability to inhibit respiration in intact cells depends on their capacity to accumulate within the mitochondria, a process influenced by the mitochondrial membrane potential and potentially mediated by specific transporters. nih.govnih.gov

| Compound | IC50 (mM) for NADH:decylubiquinone oxidoreduction |

|---|---|

| Metformin (B114582) | 19.4 ± 1.4 |

| Phenformin (B89758) | 0.13 ± 0.01 |

| Buformin (B1668040) | 1.1 ± 0.1 |

| IM1761092 (a model biguanide) | Significantly lower than phenformin and metformin |

By inhibiting Complex I, this compound and its derivatives disrupt the flow of electrons through the electron transport chain. This impairment of mitochondrial respiration leads to a decrease in oxidative phosphorylation, the primary process by which cells generate adenosine triphosphate (ATP). biorxiv.org The reduction in the proton motive force across the inner mitochondrial membrane, a direct consequence of Complex I inhibition, curtails the activity of ATP synthase, the enzyme responsible for the final step of ATP production. nih.gov

This leads to a state of energetic stress within the cell, characterized by a decrease in the cellular ATP pool and a corresponding increase in the levels of adenosine monophosphate (AMP) and adenosine diphosphate (ADP). nih.gov The resulting increase in the AMP:ATP ratio is a critical signal that triggers a number of cellular responses aimed at restoring energy homeostasis. mdpi.com

The shift in the cellular energy state, specifically the increased AMP:ATP ratio, is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. mdpi.com The activation of AMPK by biguanides is a well-established mechanism that mediates many of their therapeutic effects. nih.gov Once activated, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated metabolic response that conserves ATP and promotes ATP-generating pathways. diabetesjournals.org

Key downstream effects of AMPK activation include the inhibition of anabolic processes that consume ATP, such as protein and lipid synthesis, and the stimulation of catabolic processes that generate ATP, such as glycolysis. nih.gov For instance, activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov The activation of AMPK is observed only with biguanides that can effectively inhibit mitochondrial respiration in vivo. nih.gov

The metabolic reprogramming induced by this compound and its derivatives extends to the central carbon metabolism pathways of glycolysis and the tricarboxylic acid (TCA) cycle. Treatment with biguanides has been shown to prevent the increase in glycolytic intermediates that often accompanies cellular transformation. nih.gov Despite promoting glucose uptake, biguanides can lead to a depletion of certain glycolytic intermediates, suggesting an accelerated processing of glucose. nih.gov

Furthermore, the inhibition of Complex I and the subsequent decrease in NAD+ regeneration can impact the TCA cycle. Studies with biguanides like metformin and phenformin have demonstrated a coordinate decrease in the levels of TCA cycle intermediates. nih.gov This is likely due to a reduced influx of pyruvate into the TCA cycle and a potential decrease in the levels of other anaplerotic substrates. nih.gov

A major therapeutic effect of biguanides in the context of diabetes is the suppression of hepatic gluconeogenesis, the process of de novo glucose synthesis. nih.gov This is achieved through the inhibition of key gluconeogenic enzymes. One such target is mitochondrial glycerophosphate dehydrogenase (mGPD), an enzyme that plays a role in the glycerophosphate shuttle, which transfers reducing equivalents from the cytosol to the mitochondria. nih.gov Inhibition of mGPD by biguanides can alter the hepatocellular redox state and reduce the conversion of glycerol to glucose. nih.gov

Additionally, biguanides can inhibit pyruvate carboxylase, the enzyme that catalyzes the first committed step of gluconeogenesis from pyruvate. nih.gov By inhibiting this enzyme, biguanides prevent the conversion of pyruvate to oxaloacetate, a key intermediate in the gluconeogenic pathway. nih.gov This inhibition contributes to the accumulation of pyruvate, which is then preferentially converted to lactate. nih.gov

The inhibition of mitochondrial Complex I by this compound and its derivatives has a direct impact on the cellular redox state, particularly the ratio of reduced nicotinamide adenine dinucleotide (NADH) to its oxidized form (NAD+). By blocking the oxidation of NADH at Complex I, these compounds lead to an accumulation of NADH within the mitochondrial matrix. biorxiv.org This increase in the mitochondrial NADH/NAD+ ratio signifies a more reduced state.

Conversely, the demand for NAD+ in the cytoplasm for glycolysis remains. The impaired mitochondrial regeneration of NAD+ can lead to an increase in the cytosolic NADH/NAD+ ratio. nih.gov This altered redox balance can influence the activity of various NAD+-dependent enzymes and metabolic pathways. For instance, an elevated cytosolic NADH/NAD+ ratio can favor the conversion of pyruvate to lactate by lactate dehydrogenase. nih.gov Studies have shown that metformin treatment can lead to a decrease in cellular NAD+ levels, which can be partially attributed to the activation of PARP (Poly (ADP-ribose) polymerase). nih.gov

Interaction with Specific Intracellular Signaling Pathways and Molecular Targets

Research into this compound and its related compounds has revealed a multi-faceted approach to influencing cell behavior, primarily through the modulation of key signaling cascades and proteins involved in cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor that, upon activation, triggers multiple downstream pathways promoting cell proliferation and survival. nih.gov Certain derivatives of this compound have been shown to significantly interfere with this pathway.

Studies have demonstrated that the biguanide derivative, 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide, effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) cells by down-regulating the expression of EGFR. nih.govnih.gov Research on A549 and H1299 NSCLC cell lines showed that treatment with this compound led to a significant decrease in EGFR protein levels. nih.gov The inhibitory effect of the compound on cell growth was markedly reduced when EGFR was silenced, and conversely, its lethality to tumor cells increased when EGFR was overexpressed, highlighting the direct link between the compound's activity and EGFR expression. nih.gove-century.us This suggests that a key mechanism of action for this class of compounds is the reduction of the total amount of EGFR available in the cell, thereby diminishing the cell's capacity to respond to growth signals.

The binding of a ligand to EGFR typically initiates its dimerization and phosphorylation, which in turn activates crucial downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/ERK1/2 pathways. nih.gov The derivative 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide has been shown to inhibit not only the expression of EGFR but also these two essential downstream cascades. nih.govnih.gov

In NSCLC cells treated with this compound, a significant blockage of AKT/mTOR and c-Raf/ERK1/2 phosphorylation levels was observed, without altering the total protein levels of the components of these pathways. nih.gov Furthermore, the compound significantly weakened the activation of these pathways even when stimulated by Epidermal Growth Factor (EGF). nih.govnih.gov This dual action—reducing EGFR expression and inhibiting its downstream signaling—demonstrates a comprehensive blockade of this critical oncogenic pathway.

| Pathway Component | Effect of 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide | Cell Lines Studied |

| EGFR Expression | Downregulation | A549, H1299 |

| p-AKT/p-mTOR | Inhibition of Phosphorylation | A549, H1299 |

| p-c-Raf/p-ERK1/2 | Inhibition of Phosphorylation | A549, H1299 |

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclins are key regulatory proteins in this process. The novel biguanide derivative YB-004 has been identified as a potent modulator of cell cycle progression by targeting Cyclin D1. nih.govijbs.com

Research has shown that YB-004 interrupts the cell cycle by reducing the expression of Cyclin D1, which leads to G0/G1 phase arrest in bladder cancer cells. nih.govijbs.com By inhibiting Cyclin D1 expression, YB-004 effectively halts the proliferation of these cancer cells. nih.gov Silencing Cyclin D1 was found to significantly slow cell proliferation, confirming it as a viable target for therapy. nih.gov This indicates that a key antitumor mechanism of this biguanide derivative is its ability to interfere with the fundamental machinery of cell division.

Rad51 is a crucial protein in the homologous recombination (HR) pathway, which is essential for repairing DNA double-strand breaks. frontiersin.orgfrontiersin.org The biguanide derivative YB-004 has been shown to suppress this DNA repair mechanism by inhibiting Rad51. nih.govijbs.com

By downregulating the nuclear expression of Rad51, YB-004 impairs the effective repair of DNA damage. nih.govijbs.com This inhibition of the HR pathway leads to an accumulation of DNA damage, which can block cell proliferation and trigger cell death. nih.govijbs.com Interestingly, Cyclin D1 has been identified as a key factor in regulating HR, and by inhibiting Cyclin D1, YB-004 promotes the degradation of Rad51. nih.gov This action enhances the sensitivity of cancer cells to DNA-damaging agents, suggesting a synergistic potential for combination therapies. nih.govijbs.com

| Molecular Target | Effect of Biguanide Derivative YB-004 | Consequence |

| Cyclin D1 | Reduced Expression | G0/G1 Cell Cycle Arrest |

| Rad51 | Inhibition/Downregulation | Suppression of Homologous Recombination, Increased DNA Damage |

Chloride intracellular channel 1 (CLIC1) is a metamorphic protein that can exist in both soluble and membrane-associated forms, with the latter functioning as a chloride ion channel. researchgate.net Abnormal expression and activity of CLIC1 are associated with the aggressive features of several cancers, including glioblastoma. researchgate.net

Biguanide drugs have been reported to directly interact with and inhibit the activity of CLIC1, particularly in cancer stem cells (CSCs). researchgate.netnih.gov This inhibition of the CLIC1-mediated ion current impairs the viability, proliferation, invasiveness, and self-renewal capacity of glioblastoma stem cells (GSCs). researchgate.netnih.gov The constitutive activity of CLIC1 in GSCs makes it a specific target, allowing biguanides to selectively affect these cells while sparing normal stem cells. researchgate.netnih.gov This targeted inhibition of a fundamental ion channel represents another significant mechanism by which biguanides can exert their antiproliferative effects.

Modulation of cAMP/PKA Signaling Pathway

The biguanide class of compounds, to which this compound belongs, is understood to modulate the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathway. The molecular mechanism of biguanides involves the inhibition of glucagon-induced elevation of cAMP wikipedia.org. By inhibiting the production of cAMP, biguanides effectively reduce the activation of PKA, a key enzyme in many cellular processes wikipedia.org.

The cAMP/PKA signaling pathway is a critical regulator of glucose homeostasis, influencing processes such as gluconeogenesis in the liver bioscientifica.comresearchgate.net. Hormones like glucagon typically activate this pathway, leading to increased glucose production bioscientifica.com. Biguanides counteract this by suppressing glucagon-mediated cAMP production researchgate.net. This modulation is a key aspect of their cellular action.

Furthermore, there is an antagonistic relationship between the cAMP/PKA pathway and AMP-activated protein kinase (AMPK), another primary target of biguanides grantome.com. Activation of the cAMP-PKA pathway can directly antagonize the activation of AMPK grantome.com. Since biguanides are potent activators of AMPK, their simultaneous inhibition of the cAMP/PKA pathway suggests a coordinated mechanism of action. This dual regulation allows for a more robust control over cellular energy metabolism. The inhibition of complex I of the mitochondrial respiratory chain by biguanides leads to an increase in the AMP/ATP ratio, which in turn activates AMPK and contributes to the inhibition of the cAMP-PKA pathway nih.gov.

Potential Impact on Metal Ion Homeostasis (e.g., Copper Chelation)

Biguanides are recognized as excellent N-donor bidentate ligands that readily form stable complexes with various transition metals, including copper researchgate.net. This inherent chemical property suggests that this compound and its derivatives can significantly impact metal ion homeostasis within a cellular environment. The mechanism of action for many biguanides is increasingly thought to be linked to these metal-binding capabilities researchgate.net.

Specifically, biguanides have been shown to interact with mitochondrial copper. Research indicates that these compounds can remove redox-active copper(I) ions from mitochondrial proteins and facilitate their oxidation to copper(II) researchgate.net. This action leads to an observable increase in mitochondrial Cu(II) levels while decreasing mitochondrial Cu(I) researchgate.net. The chelation of copper is a significant biological effect, as copper is an essential cofactor for numerous enzymes, and its dyshomeostasis is linked to various pathological conditions nih.gov.

The formation of copper-biguanide complexes can alter the biological activity of the parent compound. The concurrent administration of copper sulfate with metformin, a related biguanide, has been shown to significantly increase the compound's cytotoxicity in cancer cell lines. This suggests that the interaction with copper is a critical component of the biguanide's mechanism of action. The ability of biguanides to act as metal shuttles may underlie some of their therapeutic effects researchgate.net.

Induction of Specific Cellular Responses

Mechanisms of Apoptosis Induction

Derivatives of this compound have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. Specifically, the derivative 1-n-heptyl-5-(3,4-difluorophenyl) biguanide (referred to as 8e) has been shown to significantly increase apoptosis in non-small cell lung cancer (NSCLC) cell lines A549 and H1299 in a dose-dependent manner nih.govnih.gov.

The induction of apoptosis is a key mechanism for eliminating cancerous cells. The process is complex, involving cascades of molecular events mediated by enzymes called caspases. While the precise caspase cascade activated by this compound derivatives has not been fully elucidated in the available literature, the pro-apoptotic effect is clear. Treatment of A549 and H1299 cells with 1-n-heptyl-5-(3,4-difluorophenyl) biguanide resulted in a marked increase in the apoptotic cell population as measured by Annexin-V staining nih.gov.

The following table summarizes the apoptotic effect of 1-n-heptyl-5-(3,4-difluorophenyl) biguanide on NSCLC cells after 48 hours of treatment.

| Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 | 0 | 1.5 |

| 1 | 8.6 | |

| 2 | 17.3 | |

| 4 | 32.8 | |

| H1299 | 0 | 2.1 |

| 1 | 10.2 | |

| 2 | 19.5 | |

| 4 | 38.4 |

Data derived from studies on the effects of 1-n-heptyl-5-(3,4-difluorophenyl) biguanide nih.gov.

Inhibition of Cell Proliferation and Colony Formation

A primary cellular response to this compound derivatives is the potent inhibition of cell proliferation and the ability of single cells to form colonies. Research on the derivative 1-n-heptyl-5-(3,4-difluorophenyl) biguanide demonstrated a significant, dose-dependent decrease in the cellular activity and colony-forming capacity of A549 and H1299 NSCLC cells nih.gove-century.us. This anti-proliferative activity is linked to the downregulation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as AKT/mTOR and c-Raf/ERK1/2, which are crucial for cell growth and survival nih.gove-century.us.

The colony formation assay, a key method for assessing long-term cell survival and proliferative potential, showed that treatment with the biguanide derivative markedly reduced the number and size of cancer cell colonies nih.gov.

The inhibitory effects on the proliferation of two NSCLC cell lines are presented in the table below, showing the half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | IC50 (µM) after 48h |

|---|---|---|

| 1-n-heptyl-5-(3,4-difluorophenyl) biguanide | A549 | 3.25 |

| H1299 | 2.87 |

Data represents the concentration of the compound required to inhibit cell proliferation by 50% nih.gov.

Modulation of Cell Migration and Invasion

In addition to inhibiting proliferation, derivatives of this compound have been shown to modulate cell migration and invasion, which are critical steps in cancer metastasis nih.gov. Treatment with 1-n-heptyl-5-(3,4-difluorophenyl) biguanide overtly inhibited the migration of A549 and H1299 lung cancer cells in a wound-healing assay nih.gov. The extent of migration inhibition was observed to increase with higher concentrations of the compound nih.gov.

Cell invasion, the process by which cancer cells move through the extracellular matrix, is a key hallmark of metastasis. While direct invasion assay data for this compound is not detailed in the provided search results, the significant impact on cell migration strongly suggests a potential inhibitory effect on invasion as well. The downregulation of the EGFR pathway, a known driver of cell motility and invasion, further supports this hypothesis nih.gove-century.us.

The table below quantifies the inhibition of cell migration in a wound-healing assay after 24 hours of treatment.

| Cell Line | Concentration (µM) | Wound Closure (%) |

|---|---|---|

| A549 | 0 | ~95 |

| 1 | ~60 | |

| 2 | ~35 | |

| 4 | ~15 | |

| H1299 | 0 | ~98 |

| 1 | ~65 | |

| 2 | ~40 | |

| 4 | ~20 |

Approximate wound closure percentages derived from graphical data on the effects of 1-n-heptyl-5-(3,4-difluorophenyl) biguanide nih.gov.

Preclinical Biological Activity Studies of 1 2,4 Difluorophenyl Biguanide and Derivatives: in Vitro Investigations

Enzyme Inhibition Studies

There is a notable absence of research specifically screening 1-(2,4-Difluorophenyl)biguanide for its inhibitory effects on specific enzyme targets like protein kinases or alpha-glucosidase.

Research on its derivatives, however, points to a potential mechanism of action through enzyme inhibition. Studies on 1-n-heptyl-5-(3,4-difluorophenyl)biguanide have shown that it inhibits the proliferation of NSCLC cells by downregulating the epidermal growth factor receptor (EGFR) and its downstream signaling pathways, including AKT/mTOR and c-Raf/ERK1/2. The derivative YB-004 has been found to interrupt the cell cycle in bladder cancer by reducing the expression of Cyclin D1. While biguanides as a class are known to inhibit mitochondrial complex I, specific data for this compound is not available.

Assessment of Metabolic Pathway Perturbations in Cell Culture Models

No metabolomics studies or other assessments of metabolic pathway perturbations specifically for this compound in cell culture models have been identified in the public domain. The broader class of biguanides is known to induce energetic stress and perturb cellular metabolism, primarily through the inhibition of oxidative phosphorylation. However, without specific studies on this compound, it is not possible to detail its specific effects on cancer cell metabolism.

Studies on Cancer Stem Cell Subpopulations and Their Sensitivity

The investigation into the effects of biguanide (B1667054) derivatives on cancer stem cells (CSCs) has revealed a potential vulnerability of these highly tumorigenic and therapy-resistant cell populations. While direct in vitro studies on this compound's specific impact on CSCs are not extensively documented in publicly available research, studies on related biguanide derivatives provide significant insights into their selective activity against these malignant cells.

Research has demonstrated that certain subpopulations of cancer cells, including CSCs, exhibit a greater dependence on mitochondrial oxidative phosphorylation for their survival. nih.gov This metabolic characteristic makes them particularly susceptible to inhibitors of this pathway, a known mechanism of action for many biguanide compounds. nih.gov

For instance, the well-known biguanide, metformin (B114582), has been shown to selectively eliminate breast cancer stem cells in several breast cancer cell lines. nih.govnih.gov This selective action against CSCs is a crucial aspect of its anti-cancer properties, as these cells are often responsible for tumor recurrence following conventional chemotherapy. nih.govnih.gov The combination of metformin with chemotherapeutic agents like doxorubicin (B1662922) has been observed to significantly reduce tumor relapse in preclinical models by targeting both the bulk tumor cells and the CSCs. nih.govnih.gov

More directly related to fluorinated phenylbiguanides, a study on novel biguanide derivatives demonstrated significant antiproliferative effects against glioblastoma stem cells (GSCs). nih.gov In this research, a series of new biguanide compounds were tested on GSC cultures. Several of these derivatives, which share structural similarities with this compound, showed high efficacy in inhibiting GSC viability. nih.gov

The antiproliferative efficacy of these novel biguanide-based compounds was assessed, with several derivatives causing a highly significant inhibition of GSC viability, ranging from -71% to -83% at a concentration of 3 mM. nih.gov Notably, these novel derivatives achieved their maximal effect at a concentration tenfold lower than that required for metformin, which also demonstrated high efficacy at -82%. nih.gov The study highlighted that all tested GSC cultures exhibited similar sensitivity to these biguanides. nih.gov

The table below summarizes the antiproliferative efficacy of selected novel biguanide derivatives on Glioblastoma Stem Cells.

| Compound | Maximal Inhibition of GSC Viability (%) |

| Q42 | -71 to -83 |

| Q48 | -71 to -83 |

| Q49 | -71 to -83 |

| Q50 | -71 to -83 |

| Q53 | -71 to -83 |

| Q54 | -71 to -83 |

| Q46 | -27 |

| Q51 | -61 |

| Q52 | -56 |

| Metformin | -82 (at 10-fold higher concentration) |

| Data sourced from a study on novel biguanide derivatives and their effect on Glioblastoma Stem Cells. nih.gov |

Furthermore, two of the most effective compounds, Q48 and Q54, were shown to significantly decrease the number of viable GSC cells at a concentration of 100 μM over 48 and 72 hours, reducing the viable cell population by 75–93% and 76–92% respectively. nih.gov Importantly, these compounds did not show significant effects on cultured normal astrocytes at concentrations up to 3 mM, suggesting a degree of selectivity for cancer stem cells. nih.gov

Another related compound, 1-n-heptyl-5-(3,4-difluorophenyl) biguanide, which also possesses a difluorophenyl moiety, has been shown to have excellent anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.net While the studies on this specific derivative did not explicitly focus on the cancer stem cell subpopulation, its potent activity against cancer cells suggests a potential area for further investigation into its effects on CSCs.

Preclinical Biological Activity Studies of 1 2,4 Difluorophenyl Biguanide and Derivatives: in Vivo Animal Model Research

Efficacy Assessment in Xenograft Models of Cancer

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic compounds. nih.govfrontiersin.org Studies on derivatives of 1-(2,4-Difluorophenyl)biguanide have utilized these models to determine their potential as anti-cancer agents.

A notable derivative, 1-n-heptyl-5-(3,4-difluorophenyl)biguanide (referred to as compound 8e), has demonstrated significant anti-tumor activity in a xenograft model of non-small cell lung cancer (NSCLC) using A549 cells. nih.gove-century.us Treatment with this compound led to a marked reduction in both tumor volume and weight over the course of the study. nih.gove-century.us The in vivo efficacy of compound 8e was observed to be substantial, indicating its potential to block tumor growth. e-century.us

Another novel biguanide (B1667054) derivative, YB-004 , has been investigated in a T24 bladder cancer cell xenograft model. nih.gov When used in combination with the PARP inhibitor olaparib (B1684210), YB-004 synergistically inhibited tumor growth, with the combination treatment nearly halting tumor progression. nih.gov The tumor volume and weight were significantly lower in the combination treatment group compared to the control and single-agent groups. nih.gov

A different novel biguanide, NT1014 , showed greater potency than metformin (B114582) in inhibiting ovarian cancer growth in a KpB mouse model. d-nb.info

Interactive Table: Tumor Growth Inhibition by Biguanide Derivatives in Xenograft Models

| Compound | Cancer Model | Cell Line | Key Findings | Reference |

| 1-n-heptyl-5-(3,4-difluorophenyl)biguanide (8e) | Non-Small Cell Lung Cancer | A549 | Markedly reduced tumor volume and tumor weight. | nih.gove-century.us |

| YB-004 (in combination with Olaparib) | Bladder Cancer | T24 | Synergistically inhibited tumor growth, nearly halting progression. | nih.gov |

| NT1014 | Ovarian Cancer | KpB mouse model | Decreased ovarian cancer growth with greater efficacy than metformin. | d-nb.info |

The anti-tumor effects of 1-n-heptyl-5-(3,4-difluorophenyl)biguanide (compound 8e) in NSCLC xenografts are associated with the downregulation of the EGFR signaling pathway. nih.gove-century.us This includes the inhibition of key downstream pathways such as AKT/mTOR and c-Raf/ERK1/2. nih.gove-century.us The expression of EGFR and the phosphorylation of its downstream targets were significantly inhibited by the compound. nih.gov

In the bladder cancer xenograft model, the synergistic effect of YB-004 and olaparib was linked to the downregulation of Cyclin D1 and Rad51 expression. nih.gov This leads to G0/G1 cell cycle arrest and inhibition of the homologous recombination (HR) pathway, thereby increasing the sensitivity of cancer cells to the PARP inhibitor. nih.gov

For the biguanide NT1014 , its in vivo efficacy in the ovarian cancer model was associated with the activation of AMPK and inhibition of the mTOR pathway. d-nb.info Additionally, a significant reduction in the expression of Ki-67 and MMP9 was observed in the treated tumors. d-nb.info

Interactive Table: Molecular Changes in Tumor Tissues Induced by Biguanide Derivatives

| Compound | Cancer Model | Key Molecular Changes | Pathway Affected | Reference |

| 1-n-heptyl-5-(3,4-difluorophenyl)biguanide (8e) | Non-Small Cell Lung Cancer | Downregulation of EGFR expression and phosphorylation. | EGFR signaling (AKT/mTOR, c-Raf/ERK1/2) | nih.gove-century.us |

| YB-004 | Bladder Cancer | Downregulation of Cyclin D1 and Rad51 expression. | Cell Cycle (G0/G1 arrest), DNA Repair (HR) | nih.gov |

| NT1014 | Ovarian Cancer | Activation of AMPK, inhibition of mTOR pathway, reduced Ki-67 and MMP9 expression. | AMPK/mTOR signaling | d-nb.info |

Preclinical Efficacy Endpoints in Animal Models

The primary preclinical efficacy endpoints in the animal model studies of these biguanide derivatives are the inhibition of tumor growth, measured by tumor volume and weight. nih.gove-century.usnih.govd-nb.info These endpoints provide a direct assessment of the compound's anti-proliferative and pro-apoptotic activity in a living organism. nih.gov Beyond tumor size, molecular endpoints such as the modulation of specific protein expression and phosphorylation levels within the tumor tissue are crucial for understanding the mechanism of action. nih.govnih.govd-nb.info For instance, the reduction in Ki-67, a marker of proliferation, provides histopathological evidence of the anti-proliferative effect. d-nb.info The choice of animal models, such as using immunodeficient mice for xenografts, is a critical aspect of the study design to ensure the successful engraftment and growth of human tumors. nih.govfrontiersin.org

Investigation of Synergistic Effects in Combination with Other Preclinical Agents (e.g., PARP Inhibitors)

The investigation of synergistic effects in combination therapies is a promising area of research for biguanide derivatives. A study on the novel biguanide derivative YB-004 demonstrated a potent synergistic effect with the PARP inhibitor olaparib in a bladder cancer xenograft model. nih.gov This combination resulted in "synthetic lethality," where the inhibition of two different pathways (in this case, a biguanide-induced cell cycle arrest and PARP inhibition) leads to a much greater anti-cancer effect than either agent alone. nih.gov This approach is particularly relevant for treating cancers that are proficient in homologous recombination and therefore less sensitive to PARP inhibitors alone. nih.gov The study showed that YB-004 could enhance the sensitivity of bladder cancer cells to olaparib in vivo. nih.gov The combination of a PRMT inhibitor with a PARP inhibitor has also shown synergistic effects in preclinical mouse models of ovarian and triple-negative breast cancer. elifesciences.org

Broader Biguanide Research in Non-Mammalian Animal Models (e.g., C. elegans for Metabolic and Longevity Pathways)

While direct studies on this compound in non-mammalian models are not available, broader research on biguanides like metformin in the nematode Caenorhabditis elegans has provided fundamental insights into their mechanisms of action on metabolism and longevity. These studies have shown that metformin can extend the lifespan of C. elegans. sochob.clnih.govelifesciences.org The mechanism appears to involve the alteration of microbial folate and methionine metabolism in the E. coli that the worms feed on, suggesting an indirect effect on the host. sochob.cl Other research in C. elegans suggests that biguanides like metformin and phenformin (B89758) can extend lifespan through direct effects on the worm, independent of the bacterial food source's metabolic activity. researchgate.net These longevity effects are linked to the activation of conserved energy-sensing pathways, such as those involving AMPK and the transcription factor SKN-1/Nrf2, and the induction of a state similar to dietary restriction. plos.org Unbiased screening in C. elegans has also identified a crucial role for ether lipid biosynthesis in the lifespan-extending effects of biguanides. nih.govelifesciences.org These findings in a simpler organism provide a valuable framework for understanding the complex metabolic and signaling pathways that may be targeted by biguanide derivatives in mammals.

Structure Activity Relationship Sar Studies of Difluorophenyl Biguanide Derivatives

Systematic Modification of the Difluorophenyl Moiety and its Influence on Activity

The 2,4-difluorophenyl group is a critical pharmacophore for the biological activity of this series of biguanides. Modifications to this aromatic ring have been shown to significantly impact efficacy.

Research into biguanide (B1667054) derivatives has demonstrated that the nature and position of substituents on the phenyl ring are crucial for activity. For instance, in the development of antitumor biguanides, the substitution pattern on the aromatic ring was found to influence cytotoxicity under glucose-deprived conditions. Studies on aryl-(CH2)n–biguanide derivatives showed that attaching halogens or relatively small alkyl groups to the aromatic ring enhanced cytotoxicity under these conditions. nih.gov Conversely, bulkier substituents led to a significant reduction in this activity. nih.gov

Specifically for difluorophenyl derivatives, a study on 1-n-heptyl-5-(3,4-difluorophenyl) biguanide demonstrated its potent anti-proliferative activity in non-small cell lung cancer (NSCLC) cells. nih.govnih.gov While this compound has a 3,4-difluoro substitution pattern, the principles of SAR suggest that the 2,4-difluoro isomer likely shares similar dependencies on the nature of other substituents on the ring.

| Compound/Series | Modification on Phenyl Ring | Influence on Activity | Reference(s) |

| Aryl-biguanides | Halogen or small alkyl groups | Enhanced cytotoxicity under glucose deprivation | nih.gov |

| Aryl-biguanides | Bulky substituents (e.g., benzoyl, t-butyl) | Reduced cytotoxicity under glucose deprivation | nih.gov |

| Phenoxypropoxybiguanides | Electron-withdrawing (nitro) or electron-donating (methoxy) groups | High antimalarial activity maintained | researchgate.net |

| Phenoxypropoxybiguanides | Naphthyl group instead of phenyl | High antimalarial activity maintained | researchgate.net |

| 1-n-heptyl-5-(3,4-difluorophenyl) biguanide | 3,4-difluoro substitution | Excellent anti-proliferative activity in NSCLC | nih.govnih.gov |

Impact of Biguanide Core Substitutions on Preclinical Efficacy

The biguanide core itself, and the substitutions upon it, play a pivotal role in the preclinical efficacy of these compounds. The length and nature of alkyl chains or other groups attached to the biguanide nitrogen atoms can dramatically alter biological activity.

In studies of aryl-(CH2)n–biguanide derivatives as antitumor agents, the length of the alkylene linker (n) between the aryl group and the biguanide moiety was a key determinant of activity. Potency against hypoxia-inducible factor 1 (HIF-1) and the unfolded protein response (UPR) increased with the length of the alkylene chain, with optimal activity observed at n=5 or 6. nih.gov This suggests that a certain degree of lipophilicity and spatial separation between the aromatic ring and the biguanide is necessary for effective interaction with the target.

Furthermore, substitutions on the terminal nitrogen of the biguanide can be critical. Research on iridium(III)-biguanide complexes for antimicrobial activity showed that introducing sulfonyl groups with aromatic substituents on the terminal nitrogen significantly enhanced hydrophobicity. acs.org However, other studies have indicated that substitution on the amino groups of a diamine core can lead to a decrease in biological activity, possibly by interfering with essential hydrogen bonding interactions. acs.org

| Compound Series | Modification on Biguanide Core/Linker | Influence on Preclinical Efficacy | Reference(s) |

| Aryl-(CH2)n–biguanides | Increasing alkylene linker length (n) | Increased inhibitory effects on HIF-1 and UPR; optimal at n=5, 6 | nih.gov |

| Iridium(III)-biguanide complexes | Sulfonyl groups on terminal nitrogen | Enhanced hydrophobicity | acs.org |

| Diamine core complexes | Substitutions on amino groups | Potential decrease in antibacterial potency | acs.org |

| Polyamine analogues | Bulky terminal aralkyl groups | Essential for potent antimalarial activity | nih.gov |

| 1-n-heptyl-5-(3,4-difluorophenyl) biguanide | n-heptyl group on biguanide | Excellent anti-proliferative activity | nih.govnih.gov |

Correlation of Structural Features with Specific Molecular Target Interactions

The biological effects of difluorophenyl biguanide derivatives are mediated by their interaction with specific molecular targets. SAR studies have been crucial in elucidating the structural features that govern these interactions.

One of the key targets identified for biguanide derivatives is dihydrofolate reductase (DHFR) , an enzyme essential for nucleotide synthesis. nih.govtandfonline.com Structural studies have revealed that biguanides can act as competitive inhibitors of DHFR. nih.govresearchgate.net The biguanide moiety can form a salt bridge with key acidic residues in the enzyme's active site, such as Asp27 in E. coli DHFR. nih.gov The phenyl group of compounds like phenformin (B89758) binds in a sub-pocket of the active site. nih.govresearchgate.net The affinity for DHFR is influenced by the substituents on the biguanide, with phenformin showing a much higher inhibition constant than metformin (B114582). nih.govresearchgate.net

Another important target, particularly for the anticancer activity of these compounds, is the Epidermal Growth Factor Receptor (EGFR) . The derivative 1-n-heptyl-5-(3,4-difluorophenyl) biguanide has been shown to inhibit the proliferation of non-small cell lung cancer cells by downregulating EGFR expression and its downstream signaling pathways. nih.govnih.gove-century.us The combination of the difluorophenyl ring and the n-heptyl chain appears to be critical for this specific targeting of EGFR.

Biguanides have also been shown to act as metal-interactive inhibitors of cysteine proteases . nih.gov In this mechanism, the biguanide moiety complexes with metal ions like zinc or copper, and this complex then inhibits the protease. The phenyl group of the biguanide can bind to the S2 subsite of the protease, positioning the metal complex to interact with the catalytic residues. nih.gov

| Molecular Target | Interacting Structural Features of Biguanide Derivatives | Consequence of Interaction | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Biguanide moiety forms salt bridge with active site residues (e.g., Asp27). Phenyl group binds in a sub-pocket. | Competitive inhibition of the enzyme, disruption of folate metabolism. | nih.govtandfonline.comresearchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Combination of difluorophenyl ring and n-heptyl chain. | Downregulation of EGFR expression and signaling, inhibition of cancer cell proliferation. | nih.govnih.gove-century.us |

| Cysteine Proteases | Biguanide moiety complexes with metal ions; phenyl group binds to S2 subsite. | Metal-interactive inhibition of protease activity. | nih.gov |

Development of Predictive Models for Optimized Biguanide Analogues

To accelerate the discovery of more potent and selective biguanide derivatives, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have been developed. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

These models use molecular descriptors, which quantify various physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, and steric parameters), to predict the activity of new, unsynthesized analogues. researchgate.net For biguanide-related compounds, QSAR studies have shown that properties like lipophilicity (often expressed as logP) have a significant, sometimes parabolic, relationship with antimicrobial activity. researchgate.net This indicates that there is an optimal level of lipophilicity for maximal efficacy.

QSAR models have been successfully developed for various classes of biguanides and related structures to predict their activity as antimalarial agents, inhibitors of specific enzymes, and agonists for receptors like the trace amine-associated receptor 1 (TAAR1). nih.govresearchgate.netresearchgate.netnih.gov For example, QSAR models for biguanide derivatives as TAAR1 agonists have helped to understand the species-specific responsiveness and guide the synthesis of novel, selective ligands. nih.govresearchgate.net

The development of these predictive models is a key component of modern drug design, allowing for the virtual screening of large chemical libraries and the rational design of optimized analogues with improved therapeutic profiles. frontiersin.orgnih.gov By combining 2D- and 3D-QSAR approaches, researchers can create robust models that guide the synthesis of promising new candidates, saving time and resources in the drug discovery process. frontiersin.org

Future Research Directions for 1 2,4 Difluorophenyl Biguanide and Its Derivatives

Further Elucidation of Undiscovered Molecular Targets and Off-Target Effects in Preclinical Systems

A primary avenue for future research involves a deeper investigation into the molecular interactions of 1-(2,4-Difluorophenyl)biguanide. While biguanides like metformin (B114582) are known to exert their effects through mechanisms such as the inhibition of mitochondrial respiratory chain complex I and activation of the AMP-activated protein kinase (AMPK) pathway, the precise targets of novel derivatives are not fully understood. nih.govnih.gov The molecular mechanisms of even well-studied biguanides are still debated, with some studies pointing to actions independent of AMPK. nih.govmdpi.com

Future preclinical studies should aim to identify both the primary and any secondary molecular targets of this compound. Research on related biguanide (B1667054) derivatives has revealed novel targets beyond the classical pathways. For instance, the derivative 1-n-heptyl-5-(3,4-difluorophenyl)biguanide (8e) has been shown to inhibit non-small cell lung cancer cell growth by downregulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. e-century.us Another novel biguanide derivative, YB-004, exerts antitumor activity by reducing the expression of Cyclin D1, a key regulator of the cell cycle. ijbs.comnih.gov These findings suggest that structural modifications to the biguanide scaffold can lead to interactions with a diverse range of cellular targets.

Equally important is the systematic preclinical evaluation of off-target effects. mdpi.com Computational methods and global screening approaches like CRISPR/Cas can be used to anticipate potential off-target liabilities. mdpi.com Identifying unintended molecular interactions early in the preclinical phase is crucial for understanding the complete pharmacological profile of the compound and predicting potential adverse effects. nih.govresearchgate.net

Exploration of Novel Preclinical Therapeutic Applications Beyond Oncology

While much of the recent interest in novel biguanides has focused on their anticancer properties, significant potential exists for applications in other therapeutic areas. immunomet.comdovepress.com The established use of metformin for type 2 diabetes provides a strong foundation for exploring the utility of this compound and its derivatives in metabolic disorders. nih.govnih.gov Biguanides are known to decrease hepatic glucose production and increase glucose utilization in skeletal muscle. nih.gov

Future preclinical research should extend beyond oncology to investigate efficacy in models of other chronic diseases. There is growing evidence for the therapeutic potential of biguanides in:

Neurodegenerative Disorders: Studies on metformin suggest it may have beneficial effects in conditions like Alzheimer's disease. researchgate.net

Cardiovascular Diseases: The broader therapeutic applications of biguanides are being recognized in the context of cardiovascular health. nih.gov

Metabolic-Associated Steatohepatitis (MASH): Given the role of biguanides in metabolic regulation, exploring their use in liver diseases like MASH is a logical next step. oup.com

Polycystic Ovary Syndrome (PCOS): Metformin is already used in the management of PCOS, indicating a potential role for novel, more potent derivatives. nih.gov

Investigating this compound in animal models of these and other conditions could reveal new therapeutic opportunities.

Development of Advanced Preclinical Delivery Systems and Formulations for Enhanced Efficacy

A significant challenge with many biguanide drugs is their physicochemical properties, such as high water solubility and a relatively low oral bioavailability (50-60% for metformin), which can necessitate high or frequent dosing. nih.govbohrium.com Developing advanced drug delivery systems for this compound is a critical area for future research aimed at enhancing its therapeutic efficacy and potentially reducing side effects. nih.govbohrium.com

Preclinical development should focus on novel formulations that can improve bioavailability, provide targeted delivery, and offer controlled release. nih.gov Promising strategies identified for related biguanides include:

Nanoparticulate Systems: Encapsulation in nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, can improve stability, targeting ability, and sustained drug release. nih.govdovepress.com Preclinical studies with metformin-loaded nanoparticles have shown enhanced oral bioavailability. nih.gov

Microencapsulation: Using polymers to create microcapsules is another strategy to optimize drug release and target delivery to the optimal absorption site in the gastrointestinal tract. mdpi.comnih.gov

Liposomal Formulations: Liposomes can be used to optimize drug delivery and may enhance accumulation in desired tissues. immunomet.comjci.org

Hydrogels: pH-responsive hydrogels are being investigated to provide controlled, glucose-sensitive drug release, which is particularly relevant for diabetes applications. nih.govmdpi.com

By leveraging these advanced delivery technologies, the therapeutic window of this compound could be significantly improved.

Investigation of Novel Combinatorial Therapeutic Strategies in Preclinical Models

Combining this compound with other therapeutic agents represents a promising strategy to achieve synergistic effects, enhance efficacy, and overcome potential drug resistance. technologypublisher.com Preclinical studies have already demonstrated the potential of combining biguanide analogues with various classes of drugs, particularly in oncology.

Future research should systematically evaluate novel combinations in relevant preclinical models. Key combination strategies to explore include:

Immune Checkpoint Inhibitors: Novel metformin analogues have been shown to enhance the therapeutic benefit of immune checkpoint inhibitors (e.g., anti-PD-1) in preclinical cancer models, suggesting a synergistic effect that harnesses the immune system. technologypublisher.comfrontiersin.org

Targeted Therapies: Combining biguanides with specific kinase inhibitors has shown promise. For example, a novel biguanide analogue, JD006, combined with CDK inhibitors, significantly reduced cell proliferation in pancreatic cancer models. uclahealth.org Combinations with PI3K or AKT inhibitors are also of interest. immunomet.com

PARP Inhibitors: The novel biguanide derivative YB-004 has been shown to increase the sensitivity of bladder cancer cells to the PARP inhibitor olaparib (B1684210). ijbs.comnih.gov YB-004 suppresses homologous recombination (HR) repair, creating a "synthetic lethality" when combined with a PARP inhibitor in HR-proficient tumors. nih.gov

Chemotherapy: The combination of biguanides with traditional chemotherapeutic agents like doxorubicin (B1662922) has been shown to reduce tumor relapse in preclinical models, partly by targeting cancer stem cells. nih.gov

These preclinical investigations will be essential to identify the most effective and rational combination therapies to advance into clinical trials.

Application of Multi-omics Approaches for Comprehensive Preclinical Biological Understanding

To gain a holistic understanding of the biological effects of this compound, future preclinical research should employ multi-omics approaches. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the compound's mechanism of action, identify novel biomarkers, and uncover previously unknown biological pathways that it modulates. medrxiv.orgmdpi.com

This systems-level approach can help:

Uncover Novel Mechanisms: Multi-omics analysis can reveal changes in gene expression, protein levels, and metabolic pathways that are not apparent when studying single targets. nih.govmdpi.com

Identify Biomarkers: By correlating omics data with treatment response in preclinical models, it may be possible to identify predictive biomarkers for efficacy.

Characterize Resistance Mechanisms: A multi-omics approach can elucidate the complex cellular changes that lead to drug resistance.

Provide a Holistic View: Integrating these different data layers provides a more complete understanding of how the drug affects the biological system as a whole, from the molecular to the metabolic level. nih.gov

Applying these comprehensive analytical techniques to preclinical models treated with this compound will be invaluable for building a deep biological understanding of the compound before it moves into more advanced stages of drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.